N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide
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Overview
Description
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide is a complex organic compound known for its significant role in medicinal chemistry This compound is structurally characterized by the presence of a trifluoromethyl group, a triazolopyrazine ring, and a pyrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide involves multiple steps, starting from commercially available reagentsThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A well-known dipeptidyl peptidase IV (DPP-IV) inhibitor with a similar triazolopyrazine core.
Vildagliptin: Another DPP-IV inhibitor with structural similarities to the compound .
Uniqueness
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and medicine. Its trifluoromethyl group and pyrazinecarboxamide moiety contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C13H12F3N7O2 |
---|---|
Molecular Weight |
355.28 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12F3N7O2/c14-13(15,16)12-21-20-9-7-22(3-4-23(9)12)10(24)6-19-11(25)8-5-17-1-2-18-8/h1-2,5H,3-4,6-7H2,(H,19,25) |
InChI Key |
ZOUCWGASTBITAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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